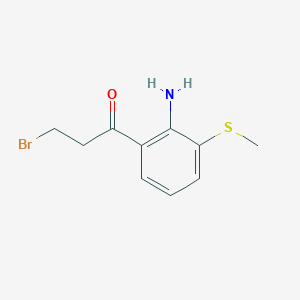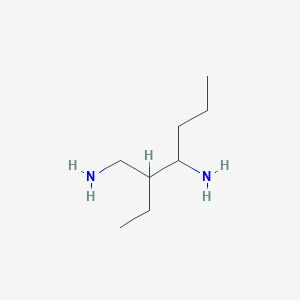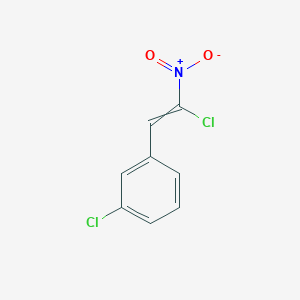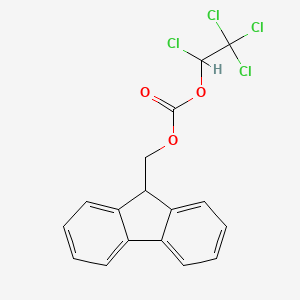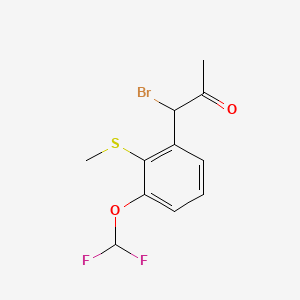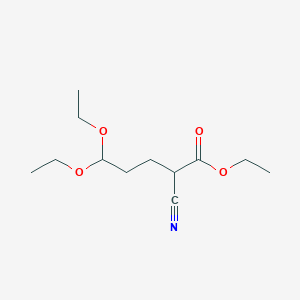
Ethyl 2-cyano-5,5-diethoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-5,5-diethoxypentanoate is an organic compound with the molecular formula C11H19NO4. It is a cyanoester, characterized by the presence of both a cyano group (-CN) and an ester group (-COOEt). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5,5-diethoxypentanoate typically involves the cyanoacetylation of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-5,5-diethoxypentanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide or potassium tert-butoxide are commonly used bases in the synthesis and reactions involving this compound.
Solvents: Ethanol and methanol are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from the reactions of this compound include various cyanoacetamide derivatives and heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl 2-cyano-5,5-diethoxypentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-5,5-diethoxypentanoate involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to antifungal and antimicrobial effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-cyano-5-oxopentanoic acid derivatives
Comparison: Ethyl 2-cyano-5,5-diethoxypentanoate is unique due to its specific structural features, such as the presence of two ethoxy groups and a cyano group. This structure imparts distinct reactivity and biological activity compared to similar compounds . For example, while both this compound and 2-cyano-5-oxopentanoic acid derivatives exhibit antifungal properties, their mechanisms of action and specific applications may differ .
Propriétés
Numéro CAS |
118252-48-5 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 2-cyano-5,5-diethoxypentanoate |
InChI |
InChI=1S/C12H21NO4/c1-4-15-11(16-5-2)8-7-10(9-13)12(14)17-6-3/h10-11H,4-8H2,1-3H3 |
Clé InChI |
GSQNIBMCDHNVDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC(C#N)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
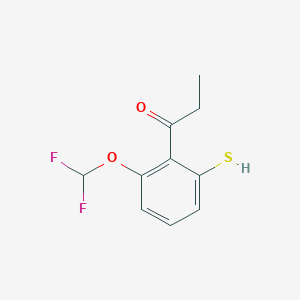

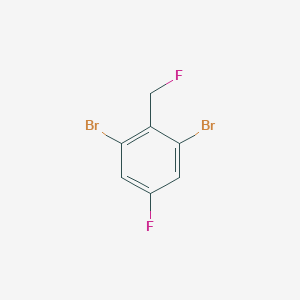
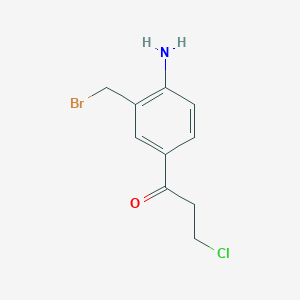
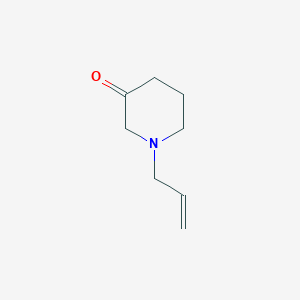
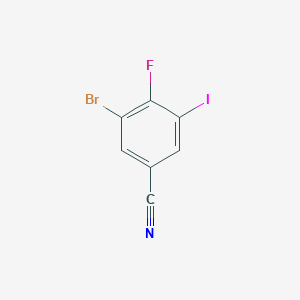
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)
